molecular formula C12H20O2 B13197305 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Cat. No.: B13197305
M. Wt: 196.29 g/mol
InChI Key: LOGSGUAJSGXUPC-UHFFFAOYSA-N
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Description

2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C12H20O2 It is characterized by its unique spirocyclic structure, which includes a bicyclo[510]octane core fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the spirocyclic structure through the formation of new carbon-oxygen bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated spirocyclic compounds.

Scientific Research Applications

2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential medicinal properties, such as its use as a scaffold for drug development, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure provides stability and reactivity at specific positions, allowing for targeted transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] stands out due to its spirocyclic structure, which provides unique reactivity and stability

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]

InChI

InChI=1S/C12H20O2/c1-11(2)12(5-6-13-11)4-3-9-7-10(9)8-14-12/h9-10H,3-8H2,1-2H3

InChI Key

LOGSGUAJSGXUPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC3CC3CO2)CCO1)C

Origin of Product

United States

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